Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic compound that has been widely used in scientific research. This compound is also known as ECA and belongs to the class of quinoline-based compounds. ECA has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
Synthesis and Characterization in Heterocyclic Systems
Research involving the precursor quinazolinylbenzoic acid, closely related to Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, has been significant in synthesizing various heterocyclic systems. Such derivatives demonstrate antibacterial and antifungal activities, highlighting their potential in antimicrobial research (El-Shenawy, 2017).
Development of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
The chemical reactions involving quinoline derivatives, akin to Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, have led to the creation of novel pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising antimicrobial properties (Holla et al., 2006).
Application in Anti-Tubercular and Anti-Bacterial Research
Ethyl 4-(2-(quinolin-8-yl)oxy)acetamido)benzoate and its derivatives have been synthesized for their potential application in anti-tubercular and anti-bacterial research. Such compounds have demonstrated significant activity against Mycobacterium smegmatis, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Li et al., 2019).
Exploration in Antimicrobial Activity
The structural similarity of Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate to other quinoline derivatives has been pivotal in synthesizing compounds with antimicrobial properties. These studies have explored the effectiveness of such compounds against various bacterial and fungal strains (Holla et al., 2005).
Antioxidant and Antibacterial Studies of Phenolic Esters and Amides
Phenolic esters and amides of quinoline carboxylic acid, structurally related to Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, have been synthesized and evaluated for antioxidant and antibacterial activity. The compounds demonstrated significant chelating ability with Fe+2 ions and notable scavenging activity with DPPH free radicals (Shankerrao et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which eca is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of ECA with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological and pharmacological activities associated with piperidine derivatives , it can be inferred that ECA may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 4-[[2-[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-2-34-26(33)19-6-9-20(10-7-19)28-23(31)16-35-21-5-3-4-17-8-11-22(29-24(17)21)30-14-12-18(13-15-30)25(27)32/h3-11,18H,2,12-16H2,1H3,(H2,27,32)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJXQVBIXUQPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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